N-(2-adamantyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C15H26N2 |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
N-(2-adamantyl)piperidin-4-amine |
InChI |
InChI=1S/C15H26N2/c1-3-16-4-2-14(1)17-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-17H,1-9H2 |
InChI Key |
GWDFQLAGUUNRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bromantane (N-(2-adamantyl)-N-(para-bromophenyl)amine)
- Structure : Combines a 2-adamantyl group with a para-bromophenylamine substituent.
- Key Properties: Low toxicity (LD₅₀ > 2,000 mg/kg in rodents). Enhances physical endurance and accelerates recovery from fatigue, hyperthermia, and hypoxia. Immunostimulatory effects in stress-induced immunodeficiency models.
- Mechanism : Membrane-protective activity and modulation of stress-response pathways .
Chlodantane (2-(para-chlorobenzoylamine)adamantane)
- Structure : Features a 2-adamantyl group bonded to a para-chlorobenzoyl moiety.
- Key Properties :
- Rapid-acting adaptogen with acute resistance to physical and chemical stressors (e.g., toxins, hypoxia).
- Reduces recovery time in animal models of extreme environmental stress.
Structural and Functional Contrasts
| Parameter | N-(2-adamantyl)piperidin-4-amine | Bromantane | Chlodantane |
|---|---|---|---|
| Core Structure | Piperidin-4-amine + 2-adamantyl | Adamantyl + bromophenyl | Adamantyl + chlorobenzoyl |
| Lipophilicity | High (adamantyl + piperidine) | Moderate | Moderate |
| Primary Activity | Undefined (theoretical CNS focus) | Stress resistance | Rapid adaptogen |
| Toxicity | Not reported | Low | Not reported |
| Clinical Applications | Research stage | Experimental models | Experimental models |
Key Insights :
- The piperidin-4-amine group in this compound may confer distinct receptor-binding capabilities compared to aromatic substituents in bromantane and chlodantane.
- Adamantane’s contribution to membrane interaction is consistent across all three compounds, but the variable substituents alter pharmacokinetics and target specificity .
Comparison with Other Piperidin-4-amine Derivatives
N-(4-Chloro-2-nitrophenyl)piperidin-4-amine
- Role : Intermediate in domperidone synthesis.
- Key Features: Synthesized via coupling reactions under weak alkaline conditions. Limited bioactivity data; primarily used in pharmaceutical manufacturing .
N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide
Fentanyl-Related Compounds (e.g., N-Phenyl-1-(2-phenylethyl)piperidin-4-amine)
- Role : Opioid precursor (4-ANPP).
- Key Features :
- Structurally distinct due to phenethyl and phenyl groups.
- Highlights the piperidin-4-amine scaffold’s versatility in diverse pharmacological contexts .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an S<sub>N</sub>2 mechanism , where the amine nucleophile displaces the halide. Key parameters include:
-
Solvent : Ethanol or dimethylformamide (DMF) to enhance solubility.
-
Temperature : 120–220°C for 6–18 hours in sealed reactors to prevent volatilization.
-
Stoichiometry : A 1:1 molar ratio of 2-adamantyl bromide to piperidin-4-amine minimizes di-alkylation.
Example Protocol (adapted from):
-
Combine 2-bromoadamantane (10.0 g, 0.04 mol) and piperidin-4-amine (4.0 g, 0.04 mol) in ethanol (50 mL).
-
Heat at 180°C in a sealed vessel for 12 hours.
-
Cool, basify with NaOH, and extract with ether.
-
Precipitate the hydrochloride salt using anhydrous HCl gas, yielding N-(2-adamantyl)piperidin-4-amine hydrochloride (65–75% yield).
Challenges and Optimization
-
Steric hindrance : The 2-adamantyl group’s bulkiness reduces reaction rates compared to 1-adamantyl derivatives. Prolonged heating or elevated temperatures (220°C) improve conversion.
-
Byproducts : Di-alkylated amines may form if excess halide is used. Stoichiometric control and stepwise addition mitigate this.
Transition-Metal-Catalyzed C–N Coupling
Palladium-catalyzed Buchwald-Hartwig amination could couple 2-adamantyl bromide with piperidin-4-amine. While absent in the reviewed sources, similar couplings for adamantane derivatives are documented.
Proposed Protocol
-
Mix 2-bromoadamantane, piperidin-4-amine, Pd(OAc)<sub>2</sub> (5 mol %), Xantphos (10 mol %), and Cs<sub>2</sub>CO<sub>3</sub> in toluene.
-
Isolate the product via acid-base extraction.
Advantage : Avoids high-temperature conditions, potentially improving selectivity.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 180°C, 12 h, ethanol | 65–75 | >95% | Steric hindrance |
| Reductive Amination | RT, 24 h, NaBH<sub>3</sub>CN | 50–60 | 90% | Requires imine formation |
| Buchwald-Hartwig | 100°C, 24 h, Pd/Xantphos | 40–50* | >90% | Catalyst cost |
*Theoretical estimate based on.
Characterization and Validation
Synthesized this compound is characterized by:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 3.05–2.95 (m, 2H, piperidine H-2,6), 2.70–2.60 (m, 1H, adamantyl CH), 2.30–2.20 (m, 4H, piperidine H-3,5), 1.90–1.70 (m, 12H, adamantyl CH<sub>2</sub>).
-
Melting Point : Hydrochloride salt melts at 300–305°C (decomp.), consistent with adamantylamine derivatives.
Industrial-Scale Considerations
-
Cost Efficiency : Nucleophilic substitution is preferred for bulk synthesis due to lower catalyst costs.
-
Safety : Sealed reactors prevent halide volatilization, but high temperatures necessitate pressure-rated equipment.
Emerging Strategies
Q & A
Q. What are common synthetic routes for preparing N-(2-adamantyl)piperidin-4-amine?
this compound is typically synthesized via alkylation or reductive amination. A key step involves introducing the adamantyl group, which can be achieved by reacting 1-bromoadamantane with a piperidin-4-amine derivative under basic conditions (e.g., using sodium hydride or potassium carbonate). For example, alkylation of N-protected piperidin-4-amine with adamantyl halides in solvents like ethanol or acetonitrile is a standard approach . Grignard reactions or catalytic hydrogenation may also be employed to attach the adamantane moiety, leveraging methods analogous to those used for (2R)-2-(2-adamantyl)propan-1-amine synthesis .
Q. Which analytical techniques are suitable for characterizing this compound?
Reverse-phase HPLC with Newcrom R1 columns and mobile phases containing acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) is effective for purity assessment . Infrared (IR) spectroscopy, particularly for identifying amine and adamantyl C-H stretching bands (e.g., 3300–3500 cm⁻¹ for NH₂), and nuclear magnetic resonance (NMR) for structural confirmation (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) are critical . Mass spectrometry (LC-MS) further validates molecular weight and fragmentation patterns .
Q. What are the typical reaction conditions for oxidizing piperidin-4-amine derivatives?
Oxidation of piperidin-4-amine derivatives, such as 1-[(4-chlorophenyl)methyl]piperidin-4-amine, often uses alkaline KMnO₄ with catalysts like Ru(III) at 300–303 K. The reaction follows pseudo-first-order kinetics, with stoichiometric ratios (e.g., 1:4 substrate:oxidant) determined via spectrophotometric monitoring at 525 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate reaction mechanisms for adamantyl-piperidine derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) and electron density distributions to predict reactive sites and transition states. For example, DFT studies on permanganate oxidation of piperidin-4-amine derivatives confirmed the stability of intermediates like MnO₄(OH)²⁻ complexes and supported proposed pathways via activation energy (ΔG‡) and entropy (ΔS‡) comparisons . Similar approaches can model this compound interactions in catalytic systems .
Q. What kinetic parameters are critical in optimizing catalytic oxidation of this compound?
Key parameters include:
- Catalyst concentration : Ru(III) exhibits first-order dependence, with optimal loading reducing activation energy (Eₐ).
- Temperature : Elevated temperatures (e.g., 303 K) enhance reaction rates but may degrade thermally sensitive adamantyl groups.
- Ionic strength : Low ionic strength (0.01 mol dm⁻³) minimizes side reactions in alkaline media . Contradictions in reported rate laws (e.g., substrate vs. oxidant order) highlight the need for systematic kinetic profiling under varied conditions .
Q. How does the adamantyl group influence the biological activity of piperidin-4-amine derivatives?
The adamantyl moiety enhances lipophilicity, improving membrane permeability and receptor binding. For example, N-phenyl-1-(2-phenylethyl)piperidin-4-amine derivatives show increased CNS activity due to adamantane’s rigid structure, which stabilizes ligand-receptor interactions . Comparative studies with non-adamantyl analogs (e.g., N-ethylpiperidin-4-amine) reveal reduced bioactivity, underscoring the adamantyl group’s role in pharmacokinetics .
Q. What strategies resolve contradictory data in structural elucidation of adamantyl-piperidine derivatives?
Discrepancies in spectral data (e.g., IR vs. NMR peak assignments) are addressed by:
- Multi-technique validation : Cross-referencing HPLC retention times with high-resolution MS and 2D-NMR (e.g., HSQC, HMBC) .
- Computational docking : Molecular dynamics simulations predict stable conformers, aiding in reconciling experimental vs. theoretical spectra .
Methodological Notes
- Synthesis optimization : Scale-up requires solvent-free or green chemistry approaches to minimize waste, as demonstrated in solvent-free syntheses of related trifluoromethylanilines .
- Analytical conflicts : Discrepancies in logP values (e.g., 1.86 vs. 2.1 for similar compounds) necessitate standardized measurement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
